molecular formula C6H15N3 B061123 1,2-Dimethyldiazinan-4-amine CAS No. 159583-29-6

1,2-Dimethyldiazinan-4-amine

Cat. No.: B061123
CAS No.: 159583-29-6
M. Wt: 129.2 g/mol
InChI Key: XYCWHSCIGPIUDS-UHFFFAOYSA-N
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Description

1,2-Dimethyldiazinan-4-amine is a heterocyclic organic compound containing a diazine ring with two methyl groups and an amine group attached. This compound is part of the diazine family, which includes other well-known compounds such as pyridazine, pyrimidine, and pyrazine. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyldiazinan-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,2-diaminoethane with formaldehyde and formic acid can yield this compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyldiazinan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

1,2-Dimethyldiazinan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyldiazinan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyldiazinan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2-dimethyldiazinan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-8-4-3-6(7)5-9(8)2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCWHSCIGPIUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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